Product packaging for 2,3-Difluorobenzaldehyde(Cat. No.:CAS No. 2646-91-5)

2,3-Difluorobenzaldehyde

Cat. No.: B042452
CAS No.: 2646-91-5
M. Wt: 142.1 g/mol
InChI Key: WDBAXYQUOZDFOJ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzaldehyde is a high-value fluorinated aromatic building block extensively utilized in medicinal chemistry and materials science. Its primary research value stems from the strategic incorporation of two fluorine atoms on the benzaldehyde scaffold, which significantly alters the molecule's electronic properties, metabolic stability, and lipophilicity compared to its non-fluorinated analog. This compound serves as a versatile precursor for the synthesis of diverse heterocycles and complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2O B042452 2,3-Difluorobenzaldehyde CAS No. 2646-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181059
Record name 2,3-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2646-91-5
Record name 2,3-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2646-91-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzaldehyde
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Advanced Synthetic Methodologies for 2,3 Difluorobenzaldehyde

Chemo-selective Synthesis Strategies

The selective introduction of a formyl group onto a difluorinated benzene (B151609) ring presents unique challenges due to the directing effects and reactivity of the fluorine substituents. Various strategies have been developed to achieve high chemo-selectivity and yield.

Direct Formylation Approaches from Difluorobenzene

Direct formylation of 1,2-difluorobenzene (B135520) is an attractive route to 2,3-difluorobenzaldehyde due to its atom economy. google.com One approach involves the use of organolithium reagents followed by quenching with a formylating agent. A patented method describes the reaction of 1,2-difluorobenzene in tetrahydrofuran (B95107) (THF) with n-butyllithium at low temperatures (-65 °C), followed by the addition of N,N-dimethylformamide (DMF) to yield this compound. google.com This process is reported to have a simple production process with high product yield and purity, making it suitable for industrial-scale production. google.com

Another direct formylation method utilizes dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. jst.go.jp For instance, the reaction of 1,2-difluorobenzene with dichloromethyl methyl ether and aluminum chloride (AlCl₃) has been shown to produce the corresponding aldehyde with high regioselectivity. jst.go.jp However, this method can sometimes be accompanied by the formation of diphenylmethane (B89790) and triphenylmethane (B1682552) derivatives as by-products. jst.go.jp

Starting MaterialReagentsCatalystYield (%)Reference
1,2-Difluorobenzenen-Butyllithium, N,N-Dimethylformamide-High google.com
1,2-DifluorobenzeneDichloromethyl methyl etherAlCl₃40 jst.go.jp

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

While direct formylation is effective, the use of pre-formed organometallic reagents, such as Grignard reagents, offers an alternative pathway. This method typically involves the formation of a Grignard reagent from a dihalobenzene, followed by reaction with a suitable formylating agent. Although specific examples for the synthesis of this compound via a Grignard reaction were not prominently found in the searched literature, the general principle is well-established for other isomers. For instance, 3,4-difluorobenzaldehyde (B20872) can be prepared from 3,4-difluorobromobenzene by first forming a Grignard reagent, which then reacts with DMF. google.compatsnap.com Challenges in this approach for the 2,3-isomer could arise from the stability of the Grignard reagent due to the electronic effects of the fluorine atoms. patsnap.com The reaction between a Grignard reagent and an orthoformate, like ethyl orthoformate, is a classic method for aldehyde synthesis and represents a potential, albeit less direct, route. sci-hub.se

Oxidation-Based Routes to the Aldehyde Moiety from Benzyl (B1604629) Alcohols

A common and reliable method for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl alcohol. In this approach, 2,3-difluorobenzyl alcohol serves as the immediate precursor to this compound. echemi.comnih.govnist.gov This method is advantageous as it often proceeds with high selectivity and yield, and a variety of oxidizing agents can be employed. The synthesis of the precursor, 2,3-difluorobenzyl alcohol, can be achieved by the reduction of this compound itself, for example, using sodium borohydride (B1222165) in methanol. echemi.com While this may seem circular, it is a common strategy for purification or in multi-step syntheses where the alcohol is an intermediate.

PrecursorProductSignificance
2,3-Difluorobenzyl alcoholThis compoundA key oxidation reaction to produce the target aldehyde. echemi.comnih.govnist.gov
This compound2,3-Difluorobenzyl alcoholThe reverse reduction reaction is used for the synthesis of the precursor alcohol. echemi.com

Innovations in Continuous Flow Synthesis

Continuous flow chemistry, particularly utilizing microreactor technology, has emerged as a powerful tool for the synthesis of fine chemicals, offering enhanced safety, control, and scalability. beilstein-journals.orgbeilstein-journals.orgkrishisanskriti.org

Microreactor Technologies for Enhanced Control and Scalability

Microreactors provide significant advantages for chemical synthesis due to their high surface-area-to-volume ratio, which allows for rapid heat exchange and precise temperature control. beilstein-journals.org This is particularly beneficial for reactions involving highly reactive or unstable intermediates. beilstein-journals.org In the context of synthesizing fluorinated aromatics, continuous flow systems have been shown to be effective. beilstein-journals.org A patented continuous process for preparing substituted 1,2-difluorobenzenes involves the reaction of a lithiated 1,2-difluorobenzene intermediate with an electrophile, such as dimethylformamide, in a microreactor setup. google.com This process allows for short residence times and excellent temperature control, leading to high conversion rates. google.com For example, a solution of 1,2-difluorobenzene in THF can be reacted with hexyllithium at -45°C, followed by mixing with a solution of dimethylformamide, all within a continuous flow system, achieving a conversion of 93%. google.com

Another example of continuous flow synthesis involves the oxidation of 2,3-difluorotoluene (B1304731) to this compound. chemicalbook.comchemicalbook.com In this process, a solution of 2,3-difluorotoluene in acetic acid with cobalt acetate (B1210297) and sodium molybdate (B1676688) as catalysts is continuously fed into a microchannel reactor along with a hydrogen peroxide solution. chemicalbook.comchemicalbook.com The reaction is carried out at 120°C with a residence time of 1500 seconds, resulting in a 48.2% yield of this compound. chemicalbook.comchemicalbook.com

Starting MaterialReagents/CatalystsReactor TypeKey ParametersYield (%)Reference
1,2-DifluorobenzeneHexyllithium, DimethylformamideMixer/Heat Exchanger-45°C, 4 min residence93% (conversion) google.com
2,3-DifluorotolueneH₂O₂, Cobalt acetate, Sodium molybdate, Sodium bromideMicrochannel Reactor120°C, 1500 s residence48.2 chemicalbook.comchemicalbook.com

Process Intensification and Heat Management in Exothermic Transformations

Process intensification aims to develop smaller, more energy-efficient, and safer chemical processes. aiche.orgccdcindia.com Continuous flow microreactors are a prime example of process intensification, as they can significantly reduce reactor volumes while increasing productivity. ccdcindia.com The excellent heat transfer capabilities of microreactors are crucial for managing highly exothermic reactions, which are common in formylation and oxidation processes. beilstein-journals.org By efficiently dissipating heat, microreactors can prevent the formation of hot spots, which can lead to side reactions and reduced selectivity. ccdcindia.com This precise control over reaction conditions ensures a more stable and reproducible process, which is essential for the large-scale manufacturing of high-purity chemicals like this compound. beilstein-journals.orgccdcindia.com

Comparative Analysis of Synthetic Pathways

The production of this compound has been approached through several distinct chemical strategies. The most prominent among these are the direct formylation of 1,2-difluorobenzene, the oxidation of 2,3-difluorotoluene, and older, multi-step historical methods. Each of these pathways presents a unique profile in terms of efficiency, yield, and the challenges they pose to chemists.

Assessment of Reaction Efficiency and Yield

The efficiency and yield of a synthetic route are critical metrics for its industrial viability. A comparison of the primary methods for synthesizing this compound reveals a clear progression towards more efficient processes.

A contemporary and efficient method involves the oxidation of 2,3-difluorotoluene . One modern approach utilizes a microchannel reactor, which allows for precise control over reaction conditions. In a specific example of this method, the reaction is carried out at 120°C with a residence time of 1500 seconds, achieving a yield of 48.2% with a starting material conversion rate of 65.1%. chemicalbook.comgoogle.com This method represents a significant advancement in terms of control and safety.

Another prominent contemporary method is the formylation of 1,2-difluorobenzene . A patented process describes a direct formylation that is claimed to result in a high product yield and purity. researchgate.net This method is noted for its simple production process, which is highly suitable for industrialized production. researchgate.net While specific yield percentages are not always publicly disclosed in patent literature, the emphasis on "high yield" suggests a competitive efficiency compared to other methods. researchgate.net

Interactive Data Table: Comparison of Synthetic Pathways for this compound

Synthetic PathwayStarting MaterialReported YieldKey Advantages
Oxidation 2,3-Difluorotoluene48.2% chemicalbook.comgoogle.comGood yield, high control with microreactors.
Formylation 1,2-DifluorobenzeneHigh (specifics vary) researchgate.netSimple process, high purity. researchgate.net
Historical (from DNT) 2,3-DinitrotolueneLow google.comUtilizes a different starting material.
Historical (Halogen Exchange) 2,3-DichlorobenzaldehydeLow google.comDirect conversion from a chlorinated analog.

Evaluation of Historical and Contemporary Methodological Challenges

The challenges associated with synthesizing this compound have shifted from fundamental feasibility to process optimization and sustainability.

Contemporary methodologies , while more efficient, are not without their own set of challenges. The formylation of 1,2-difluorobenzene , particularly when using organolithium reagents like n-butyllithium, requires stringent anhydrous conditions and very low temperatures (e.g., -65°C) to avoid side reactions and ensure high selectivity. researchgate.net The handling of pyrophoric reagents like n-butyllithium on an industrial scale also presents significant safety considerations. While the process is described as simple, the post-reaction work-up, which involves quenching and extraction, must be carefully controlled to maintain the high purity of the product. researchgate.net

The oxidation of 2,3-difluorotoluene in a microchannel reactor, while offering excellent control, requires specialized equipment. The initial investment in microreactor technology can be a barrier to implementation. Furthermore, the reaction involves the use of an oxidant, such as hydrogen peroxide, and a catalyst system, which must be carefully selected and optimized to maximize the conversion of the starting material while minimizing the formation of over-oxidized byproducts like 2,3-difluorobenzoic acid. chemicalbook.comgoogle.com The separation of the desired aldehyde from unreacted starting material and any byproducts is a critical step in ensuring the final product's purity.

Reactivity and Mechanistic Investigations of 2,3 Difluorobenzaldehyde

Nucleophilic Addition Reactions

The aldehyde functional group in 2,3-Difluorobenzaldehyde is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. savemyexams.com The presence of two strongly electron-withdrawing fluorine atoms on the benzene (B151609) ring further enhances the electrophilicity of the carbonyl carbon. justdial.com This increased partial positive charge on the carbon atom accelerates the rate of nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. savemyexams.com

A notable example involves the addition of N-heterocyclic carbenes (NHCs) to benzaldehydes. Mechanistic studies have revealed a remarkable effect of substituents at the 2-position of the benzaldehyde ring. The reaction of an N-aryl triazolium NHC with various benzaldehydes demonstrated that the presence of a fluorine atom at the C-2 position significantly increases both the rate and the equilibrium constant for the formation of the 3-(hydroxybenzyl)azolium adduct. This effect is attributed to a combination of ground-state destabilization of the aldehyde and potential stabilization of the product through hydrogen bonding. nih.gov

Table 1: Effect of Fluorine Substitution on Nucleophilic Addition Equilibrium

This table presents the equilibrium constants (Kexp) for the addition of an N-heterocyclic carbene to various substituted benzaldehydes, illustrating the enhanced reactivity conferred by fluorine atoms, particularly at the ortho position. nih.gov

Benzaldehyde Derivative Substituent(s) Equilibrium Constant (Kexp) [M⁻¹]
Benzaldehyde None 3
4-Bromobenzaldehyde 4-Br 15
2-Fluorobenzaldehyde 2-F 150
2-Bromobenzaldehyde 2-Br 332
2,6-Difluorobenzaldehyde (B1295200) 2,6-di-F 785

Condensation Reactions

The activated aldehyde group of this compound readily participates in condensation reactions, which are crucial for the synthesis of more complex molecules and heterocyclic systems. These reactions typically involve the initial nucleophilic addition to the carbonyl group followed by a dehydration step.

Cyclocondensation: this compound undergoes acid-catalyzed cyclocondensation with ethylene (B1197577) glycol. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes and dehydrates to form 2-(2,3-difluorophenyl) justdial.comdioxolane, a common method for protecting the aldehyde group.

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing active methylene (B1212753) groups, such as malonic acid or its derivatives, often catalyzed by a weak base like piperidine. google.comnih.gov This method is used to synthesize substituted cinnamic acids, which are valuable intermediates. nih.gov

Wittig Reaction: The Wittig reaction provides a route to form alkenes from aldehydes. For instance, 2,6-difluorobenzaldehyde reacts with acetylmethylidenetriphenyl phosphorane to produce (3E)-4-(2,6-difluorophenyl)-3-buten-2-one. sigmaaldrich.com Similar transformations are applicable to this compound to create various styrene (B11656) derivatives. google.com

One-Pot Cyclocondensation: Difluorobenzaldehydes can be used in multicomponent reactions to build complex heterocyclic structures. For example, 2,6-difluorobenzaldehyde reacts with ethyl cyanoacetate (B8463686) and thiourea (B124793) in a one-pot reaction to synthesize 5-cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil. sigmaaldrich.com

Table 2: Examples of Condensation Reactions with Difluorobenzaldehydes

Reaction Type Reactants Product Type
Cyclocondensation This compound, Ethylene Glycol Dioxolane (Protected Aldehyde)
Knoevenagel Condensation This compound, Malonic Acid Substituted Cinnamic Acid google.comnih.gov
Wittig Reaction 2,6-Difluorobenzaldehyde, Phosphorane Substituted Alkene sigmaaldrich.com
Multicomponent Cyclocondensation 2,6-Difluorobenzaldehyde, Ethyl Cyanoacetate, Thiourea Dihydrouracil Derivative sigmaaldrich.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is influenced by the directing effects of all three substituents. The mechanism involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq

The directing effects are as follows:

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Fluorine Atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate when substitution occurs at these positions. uomustansiriyah.edu.iq

In this compound, these effects combine to determine the position of incoming electrophiles. The aldehyde group directs incoming electrophiles to the C5 position. The fluorine at C2 directs to C4 and C6, while the fluorine at C3 directs to C5 and C1 (which is already substituted). The strong deactivating nature of the ring makes these reactions generally sluggish. However, the synthesis of derivatives like 4-bromo-2,3-difluorobenzaldehyde (B1293408) indicates that substitution is feasible, suggesting that the directing effects lead to specific isomers. google.com The formation of the 4-bromo derivative suggests that the ortho-directing effect of the C3-fluorine and the para-directing effect of the C2-fluorine can overcome the meta-directing influence of the aldehyde group for certain electrophiles. google.com

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures from simpler precursors. mdpi.comumicore.com To utilize this compound in these reactions, it is typically first converted into a derivative containing a leaving group, such as a halogen (e.g., bromine or iodine), on the aromatic ring. google.comgoogle.com The synthesis of 4-bromo-2,3-difluorobenzaldehyde is a key step, providing a substrate ready for coupling. google.com

Common coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. google.com For example, a bromo-difluorobenzaldehyde can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form complex biaryl structures. google.com

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene. mdpi.com

Stille Coupling: This involves the reaction between an organohalide and an organotin compound. ambeed.com

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. ambeed.com

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in the synthesis of pharmaceuticals and advanced materials. umicore.comorganic-chemistry.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Key Reagents
Suzuki-Miyaura Organohalide + Organoboron compound Pd Catalyst, Base google.com
Heck Organohalide + Alkene Pd Catalyst, Base mdpi.com
Stille Organohalide + Organotin compound Pd Catalyst ambeed.com
Negishi Organohalide + Organozinc compound Pd Catalyst ambeed.com

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of fluorine atoms into the benzaldehyde scaffold dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity. beilstein-journals.org

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms pull electron density away from the aromatic ring and the attached aldehyde group. justdial.comcymitquimica.com This withdrawal significantly increases the electrophilic character of the carbonyl carbon, making it more reactive towards nucleophiles, as demonstrated by the increased equilibrium constants for NHC addition. justdial.comnih.gov

Aromatic Ring Reactivity: The strong inductive withdrawal of electrons deactivates the benzene ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene. uomustansiriyah.edu.iq

Molecular Orbital Energies: Theoretical calculations and spectroscopic data show that fluorination systematically lowers the energy levels of the molecular orbitals (both HOMO and LUMO) without significantly altering the energy gap between them. beilstein-journals.org This lowering of orbital energies is a fundamental manifestation of the electron-withdrawing nature of fluorine.

Physicochemical and Biological Properties: The incorporation of fluorine can profoundly impact properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.org The C-F bond is very strong, and replacing C-H with C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate. This makes fluorinated building blocks like this compound highly valuable in medicinal chemistry. chemimpex.com

Derivatives of 2,3 Difluorobenzaldehyde: Synthesis and Research Applications

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functionalities to the 2,3-difluorobenzaldehyde scaffold has led to the development of compounds with significant applications in catalysis and medicinal chemistry.

Oxime Formation and Structural Characterization

The condensation reaction of this compound with hydroxylamine (B1172632) hydrochloride is a common method for the synthesis of this compound oxime. This reaction is typically carried out in a water-alcohol mixture, with the pH adjusted to between 8 and 10 using a base like sodium hydroxide. The mixture is refluxed for several hours to facilitate the formation of the oxime. The presence of the electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring enhances the electrophilicity of the carbonyl carbon, which can accelerate the nucleophilic attack by hydroxylamine.

Structural characterization of the resulting oxime is crucial to confirm its formation and to distinguish between possible E/Z isomers. Infrared (IR) spectroscopy is a key technique, where the appearance of a broad band for the O-H group and a characteristic C=N stretching frequency confirms the conversion of the aldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, provides detailed information about the structure and the electronic environment of the molecule.

Synthesis of this compound Oxime

Reactants Reagents/Catalysts Solvent Conditions Product
This compound, Hydroxylamine hydrochloride Sodium hydroxide Ethanol (B145695)/Water Reflux, 4-6 hours This compound oxime

Aminophosphine (B1255530) Ligands for Asymmetric Catalysis

Chiral aminophosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. A notable application of this compound is in the preparation of N-aryl indoline-type aminophosphine ligands. The synthesis commences with the formation of the dimethylhydrazone of this compound. This intermediate then serves as a precursor for the construction of the final aminophosphine ligand. These chiral ligands have demonstrated exceptional efficacy in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity (up to 95% ee). The fluorine atoms in the ligand structure can influence the electronic properties and steric environment of the catalytic center, thereby impacting the stereochemical outcome of the reaction.

Application of this compound-Derived Ligand in Asymmetric Catalysis

Ligand Type Synthetic Precursor Catalytic Reaction Metal Catalyst Enantiomeric Excess (ee)
N-Aryl indoline-type aminophosphine This compound dimethylhydrazone Asymmetric Allylic Alkylation Palladium Up to 95%

Tetrahydropyrimidine-2-one Scaffold Construction via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. wikipedia.orgrjstonline.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) under acidic catalysis. wikipedia.orgsigmaaldrich.com While a specific example utilizing this compound is not extensively documented, the general mechanism and the successful application of structurally similar fluorinated benzaldehydes, such as 3,4-difluorobenzaldehyde (B20872), provide a clear blueprint for its potential use. google.com

In a representative procedure, a mixture of the aldehyde, a β-keto ester (e.g., methoxy (B1213986) acetoacetate), and urea is heated in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of an acid catalyst and a metal salt. google.com The reaction mechanism is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. sigmaaldrich.com

Generalized Biginelli Reaction for Dihydropyrimidinone Synthesis

Aldehyde Component β-Ketoester Component Urea Component Catalysts/Reagents Solvent Product
Aryl Aldehyde Ethyl Acetoacetate Urea/Thiourea (B124793) Brønsted or Lewis Acids Ethanol, THF 4-Aryl-3,4-dihydropyrimidin-2(1H)-one

Indole (B1671886) and Triazole Hybrid Systems for Bioactive Compounds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. chemrevlett.com this compound has been utilized in the synthesis of novel hybrid molecules incorporating indole and triazole moieties. In one synthetic route, the condensation of this compound with a substituted benzylamine (B48309) is a key step in assembling the final hybrid structure. These hybrid compounds have been investigated for their potential biological activities, with some derivatives showing promising anti-adipogenic effects. The indole and triazole components are known to possess a broad spectrum of biological activities, and their combination in a single scaffold can lead to compounds with enhanced or novel therapeutic properties.

Halogenated Analogues and their Synthetic Utility

The introduction of additional halogen atoms to the this compound framework can further modulate the chemical properties and provide valuable intermediates for organic synthesis. For instance, 6-chloro-2,3-difluorobenzaldehyde (B1277862) serves as a building block for more complex molecules. Its unique substitution pattern imparts distinct reactivity, making it a valuable precursor in the synthesis of specialized compounds that are not readily accessible from other benzaldehyde derivatives. Similarly, (4-bromo-2,3-difluorophenyl)methanol, which can be synthesized from the corresponding benzaldehyde, is another important intermediate. These halogenated analogues are employed in the synthesis of biologically active compounds and materials with specific electronic or optical properties.

Other Functionalized Derivatives for Targeted Research

The versatility of this compound extends to its use in the synthesis of other functionalized derivatives for a range of research applications, from materials science to medicinal chemistry.

One notable application is in the synthesis of fluorinated chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). chemrevlett.comrsc.org For example, the condensation of a difluorobenzaldehyde with a fluorinated acetophenone can yield a polyfluorinated chalcone (B49325). These compounds are of interest due to their potential nonlinear optical (NLO) properties and a wide array of biological activities, including anticancer and anti-inflammatory effects. chemrevlett.comchemimpex.com

Furthermore, this compound is a precursor for the synthesis of more complex heterocyclic systems. It can be used to create fluorescent probes for biological imaging and is employed in the development of advanced polymers and coatings, where the fluorine content can enhance chemical resistance and thermal stability. The compound also serves as an intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.

Examples of Other Functionalized Derivatives from Difluorobenzaldehydes

Derivative Class Synthetic Method Precursors Research Application
Fluorinated Chalcones Claisen-Schmidt Condensation 2,6-Difluorobenzaldehyde (B1295200), 4'-Fluoroacetophenone Nonlinear Optical Materials
Functional Materials Various This compound Polymers, Coatings, Fluorescent Probes
Pharmaceutical Intermediates Various This compound Anti-cancer and Anti-inflammatory Drug Development

Spectroscopic and Conformational Analysis of 2,3 Difluorobenzaldehyde and Its Derivatives

Rotational Spectroscopy for Conformational Landscapes

Rotational spectroscopy is a powerful tool for elucidating the precise three-dimensional structures of molecules in the gas phase. For 2,3-Difluorobenzaldehyde, this technique has been instrumental in identifying its conformational preferences.

Identification of Anti- and Syn-Conformers in Gas Phase

In the gas phase, this compound can exist in two different planar conformations: the anti-conformer and the syn-conformer. acs.org The anti-conformer, also referred to as the O-trans conformer, is characterized by the oxygen atom of the aldehyde group being positioned away from the fluorine atoms on the phenyl ring. acs.org Conversely, in the syn-conformer (O-cis), the oxygen atom is in closer proximity to the fluorine atoms. acs.org

Recent studies utilizing broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy have successfully identified the coexistence of both the anti and the energetically less favorable syn conformers of this compound in the gas phase. nih.gov The less stable nature of the syn-conformer is attributed to the steric hindrance and repulsion between the oxygen and fluorine atoms, as well as repulsion between the hydrogen atoms. acs.org

Experimental Determination of Planarity and Energy Differences between Rotamers

Despite the steric repulsion present in the syn-conformation, experimental findings from rotational spectroscopy confirm the planarity of this conformer. nih.gov The inertia defect values derived from the rotational spectra, along with the variation of rotational constants with the torsional quantum number, demonstrate that the equilibrium geometry for both rotamers is planar. researchgate.net

Theoretical calculations at the DLPNO−CCSD(T)/def2-TZVP level have estimated the energy difference between the anti and syn conformations of this compound to be 10.9 kJ/mol. acs.orgnih.gov This significant energy difference underscores the greater stability of the anti-conformer.

Analysis of Torsional Motions and Internal Barriers

The rotational spectra also provide insight into the internal dynamics of the molecule, specifically the torsional motion of the aldehyde group (-CHO) relative to the phenyl ring. The frequencies of this large-amplitude torsional motion have been estimated from the experimental inertial defects. These experimental values show good agreement with theoretical calculations, further validating the conformational analysis. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) and DFT-Assisted Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a comprehensive view of the molecular vibrations of this compound. These experimental methods, when combined with Density Functional Theory (DFT) calculations, allow for precise assignment of the observed vibrational bands to specific molecular motions.

For related difluorophenol compounds, studies have shown that DFT calculations at the B3LYP/6-311+G(d,p) level provide optimized geometries and vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. capes.gov.brnih.gov Similar computational approaches have been successfully applied to other substituted benzaldehydes to aid in the assignment of their vibrational spectra. niscpr.res.inresearchgate.net For this compound, vibrational analysis of its emission spectra, supported by DFT calculations, indicates that the observed emission originates solely from the stable anti-conformer. researchgate.netresearchgate.net The measured Raman spectrum of this compound also aligns well with the calculated spectrum for this stable conformer. researchgate.net

Electronic Spectroscopy (UV-Vis, Emission/Absorption) and Excited State Dynamics

Electronic spectroscopy probes the transitions between different electronic states of a molecule, providing information on its excited-state properties and dynamics.

Phosphorescence and Delayed Fluorescence Studies (T1(n, π) and S1(n,π) States)**

Studies on the emission and absorption spectra of this compound vapor have revealed that the observed emission consists of T1(n, π) phosphorescence along with weak S1(n,π) delayed fluorescence. researchgate.net The vibrational analyses of these emission spectra, grounded in DFT calculations, confirm that the emission originates from the stable anti-conformer. researchgate.netresearchgate.net

The temperature dependence of the phosphorescence intensity suggests that at higher temperatures, non-radiative decay pathways become more significant. researchgate.net Specifically, processes such as internal conversion from the T1(n, π) state to a higher triplet state, T2(π, π), and/or reverse intersystem crossing from the T1(n, π) state back to the S1(n, π) state contribute to the decrease in phosphorescence intensity as the temperature increases. researchgate.net

Vibrational Analyses of Emission Spectra

The emission spectra of this compound vapor, much like its derivatives, are characterized by T1(n, π∗) phosphorescence along with weak S1(n,π∗) delayed fluorescence. researchgate.net Vibrational analyses, supported by Density Functional Theory (DFT) calculations, reveal that the observed emission originates exclusively from the stable anti-conformer. researchgate.net The Raman spectrum of this compound is a key tool in these analyses. researchgate.net

In related studies of fluorobenzyl radicals, vibronically cooled electronic emission spectra have been analyzed. For the 2,3-difluorobenzyl radical, the origin band of the D1 → D0 transition is identified at 21338 cm-1. idpublications.org The vibrational mode frequencies in the ground electronic state are determined from the shifts of the vibronic bands relative to this origin band. idpublications.org Key assignments for the 2,3-difluorobenzyl radical are detailed in the table below.

Vibrational Mode Assignment Frequency (cm⁻¹) from Origin Description
Mode 15290C–H bending motion
Mode 6a474Ring deformation
Mode 6b498Ring deformation
Mode 20a1284In-plane C–F ring stretching
Mode 8a1574C–H in-plane stretching

Data sourced from studies on the 2,3-difluorobenzyl radical, providing insight into the vibrational characteristics of the difluorobenzaldehyde structure. idpublications.org

Internal Conversion and Intersystem Crossing Pathways

In the photophysics of this compound, non-radiative decay processes such as internal conversion (IC) and intersystem crossing (ISC) are crucial in understanding its emission properties. researchgate.netosti.gov Internal conversion is a process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity without the emission of a photon. libretexts.org Intersystem crossing involves a transition between states of different spin multiplicities, for instance, from a singlet excited state (S1) to a triplet excited state (T1). libretexts.org

For this compound, the temperature dependence of its phosphorescence intensity suggests that the T1(n, π∗)→T2(π, π∗) internal conversion and/or the reverse T1(n, π∗)→S1(n, π∗) intersystem crossing contribute to the decrease in phosphorescence intensity as the temperature rises. researchgate.net The presence of fluorine atoms can enhance intersystem crossing through the internal heavy atom effect, which promotes the transition to the triplet state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

1H, 13C, and 19F NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. azom.com The application of ¹H, ¹³C, and ¹⁹F NMR provides detailed information about the molecular structure. azom.comchemicalbook.com

¹H NMR spectroscopy helps in identifying the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton signals of the aromatic ring and the aldehyde group provide key structural information. chemicalbook.com

¹³C NMR spectroscopy is used to probe the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, which is influenced by the fluorine and aldehyde substituents. beilstein-journals.org

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. It provides direct information about the fluorine atoms and their coupling with neighboring nuclei, which is crucial for confirming the substitution pattern on the benzene (B151609) ring. azom.com

The combination of these NMR techniques allows for an unambiguous assignment of the structure of this compound.

Computational GIAO, CSGT, and IGAIM Approaches for Chemical Shift Prediction

Computational methods are increasingly used to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a well-established approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov Other methods like the Continuous Set of Gauge Transformations (CSGT) and Individual Gauges for Atoms in Molecules (IGAIM) also contribute to the accurate prediction of chemical shifts.

These computational approaches can be particularly useful for complex molecules or for distinguishing between isomers. nih.gov For fluorinated organic molecules, DFT-based procedures have been evaluated for predicting ¹⁹F NMR chemical shifts with reasonable accuracy and computational cost. researchgate.net The development of new models, such as 3D Graph Neural Networks (GNNs) that integrate DFT-calculated shielding tensors, has shown promise in improving the accuracy of ¹H and ¹³C chemical shift predictions. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through its fragmentation patterns. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). pg.edu.pl

The molecular ion peak in the mass spectrum of this compound confirms its molecular weight of 142.10 g/mol . sigmaaldrich.com The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzaldehydes involve the loss of the aldehyde group (CHO) or the carbon monoxide (CO) molecule. libretexts.org For this compound, the fragmentation pattern would also be influenced by the presence of the two fluorine atoms. cnjournals.com

The analysis of the fragmentation pattern helps in confirming the identity of the compound and can be used to distinguish it from its isomers. libretexts.org

X-ray Diffraction for Solid-State Structural Determination

Computational Chemistry and Theoretical Modeling of 2,3 Difluorobenzaldehyde

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. scispace.comwikipedia.org It is based on the principle that the ground-state energy of a many-electron system can be determined from the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.comnih.gov This simplification allows for the efficient calculation of ground-state geometries and electronic properties for molecules like 2,3-Difluorobenzaldehyde.

For fluorinated benzaldehydes, DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometries and predict electronic structures. acs.org Theoretical studies on related difluorobenzaldehyde isomers have shown that the anti-conformer, where the aldehyde group's oxygen atom is directed away from the ortho-fluorine atom, is the more stable rotamer in the ground electronic state. researchgate.net This stability is influenced by steric and electrostatic interactions. acs.org The presence of multiple halogen atoms, like fluorine, significantly polarizes the aromatic π-system, a feature that DFT calculations can effectively model.

Møller-Plesset Perturbation Theory (MP2) for Structural Refinement

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to incorporate electron correlation effects, which are neglected in the Hartree-Fock approximation. wikipedia.org The second-order Møller-Plesset (MP2) method is a common and cost-effective approach to improve upon Hartree-Fock results, providing more accurate structural parameters. wikipedia.orgsmu.edu

While DFT is often sufficient, MP2 calculations can offer a higher level of theory for refining the geometries of molecules like this compound, especially when subtle electron correlation effects are significant. smu.eduufpb.br For instance, in studies of similar substituted benzaldehydes, MP2 calculations have been employed to compute barriers to internal rotation, demonstrating the importance of electron correlation in accurately describing the potential energy surface. researchgate.netcdnsciencepub.com These calculations can be computationally intensive but are valuable for obtaining highly accurate structural data. ufpb.br

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool. nih.gov TD-DFT extends the principles of DFT to study the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light, allowing for the calculation of electronic excitation energies and, consequently, optical properties. nih.govrsc.orgnih.gov

By applying TD-DFT, researchers can predict the electronic absorption spectra of molecules. nih.gov For related difluorobenzaldehyde isomers, emission and absorption spectra have been measured and analyzed with the aid of DFT calculations, identifying transitions such as T1(n, π) phosphorescence. researchgate.net TD-DFT calculations can elucidate the nature of these electronic transitions, for example, by characterizing them as ligand-to-metal charge transfer (LMCT), intramolecular charge transfer (ICT), or π-π transitions, which is crucial for understanding the photophysical behavior of the molecule. nih.gov The accuracy of TD-DFT results can be benchmarked against experimental UV-visible spectra. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Dynamics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. iqce.jp The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity and electronic properties. chalcogen.ro The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital to which an electron is most easily accepted. iqce.jp

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and the potential for intramolecular charge transfer (ICT). chalcogen.roirjweb.com For molecules like this compound, analyzing the HOMO and LUMO can reveal how the fluorine and aldehyde substituents influence the electron density distribution and the sites susceptible to nucleophilic or electrophilic attack. tandfonline.com This analysis is fundamental to understanding charge transfer dynamics within the molecule upon photoexcitation. tandfonline.comresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. iqce.jp
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. iqce.jp
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability. A smaller gap often implies higher reactivity. irjweb.com

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and dynamics. By solving Newton's equations of motion for the atoms in a system, MD simulations can explore the potential energy surface and identify preferred molecular conformations and the energy barriers between them.

For this compound, MD simulations can be used to study the rotational dynamics of the aldehyde group relative to the difluorinated benzene (B151609) ring. Studies on related halogenated benzaldehydes have shown that the aldehyde group can adopt different orientations with rotational energy barriers influenced by steric interactions with adjacent halogen substituents. Recent experimental and theoretical work on difluorobenzaldehyde isomers has confirmed the existence of both syn and anti conformers, with the anti conformer being more stable. acs.org The energy difference between these conformers for this compound has been estimated to be around 10.9 kJ/mol. acs.org Despite steric repulsion, the syn-conformer is found to be planar. acs.org

Molecular Docking and Virtual Screening in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is extensively used in drug discovery and materials science to perform virtual screening of compound libraries and to understand ligand-target interactions at a molecular level.

Derivatives of this compound have been investigated as building blocks for biologically active compounds. mdpi.comresearchgate.net For example, fluorinated curcumin (B1669340) analogues synthesized from 3,4-difluorobenzaldehyde (B20872) have been studied for their anti-proliferative potential, with molecular docking used to investigate their interaction with protein targets like the epidermal growth factor receptor (EGFR). worktribe.com Similarly, ruthenium complexes containing a 2-(2,3-difluorophenyl)imidazole ligand have been shown through molecular docking to bind to c-myc G-quadruplex DNA. mdpi.com These studies highlight how computational docking can guide the design of new therapeutic agents based on the this compound scaffold. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical methods and the experimental assignments. researchgate.net

For fluorinated benzaldehydes, computational methods like DFT and MP2 can be used to calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netdeepdyve.com For instance, studies on 3,4-difluorobenzaldehyde have shown good agreement between experimental rotational parameters and those calculated using DFT (B3LYP/6-311G+(d,p)). aip.org Similarly, long-range coupling constants in the ¹H NMR spectra of this compound have been analyzed and compared with theoretical expectations. cdnsciencepub.com This synergy between theoretical prediction and experimental measurement is essential for a comprehensive structural and spectroscopic characterization of molecules like this compound. researchgate.netaip.org

Applications in Advanced Materials Science

Development of Fluorinated Polymers and Functional Materials with Enhanced Properties

2,3-Difluorobenzaldehyde serves as a key building block in the synthesis of advanced functional materials, including fluorinated polymers and coatings. The incorporation of this difluoro-aromatic structure into polymer chains can significantly enhance the material's properties, notably its chemical resistance and thermal stability . Fluorinated benzaldehydes are recognized as useful precursors for creating various polymer additives google.comgoogle.com.

The presence of fluorine, the most electronegative element, creates strong carbon-fluorine bonds and alters the electronic nature of the aromatic ring. This modification contributes to the development of materials with increased durability and performance under harsh conditions, making them suitable for specialized applications in electronics, aerospace, and protective coatings . Research also indicates its use in the synthesis of aminophosphine (B1255530), a class of compounds that can act as ligands or intermediates for more complex functional materials rsc.org.

Intermediates for Liquid Crystal Technologies

This compound and its derivatives are significant intermediates in the synthesis of high-performance liquid crystal (LC) materials used in modern display technologies. Current time information in Bangalore, IN.researchgate.netnumberanalytics.com The introduction of fluorine atoms into the molecular structure of LCs is a critical strategy for fine-tuning their physical properties. Specifically, the fluorine substituents on the phenyl ring influence the material's dielectric anisotropy (Δε), birefringence (Δn), and viscosity, which are crucial parameters for display performance.

One key derivative, 4-bromo-2,3-difluorobenzaldehyde (B1293408), is synthesized from this compound and serves as a vital intermediate for fluorinated benzene (B151609) liquid crystals. The attributes of the fluorine atoms are particularly advantageous in this context:

Steric Effects : The size of a fluorine atom is comparable to that of a hydrogen atom, which prevents significant steric hindrance that could disrupt the ordered arrangement of molecules in the liquid crystal phase. Current time information in Bangalore, IN.

Dipole Moment : Fluorine's high electronegativity ensures that the resulting LC molecules possess a strong dipole moment, which is essential for their alignment in an electric field. Current time information in Bangalore, IN.

Solubility : The lipophilicity imparted by fluorine enhances the solubility of the compounds within mixed liquid crystal formulations. Current time information in Bangalore, IN.

Research has led to the synthesis of novel liquid crystalline materials incorporating the 2,3-difluorophenyl moiety. For instance, several series of liquid crystals containing both 2,3-difluorophenyl and 1,3-dioxane (B1201747) units have been developed and characterized. rochester.edu Many of these compounds exhibit wide temperature ranges for smectic A and/or nematic phases, along with significant negative dielectric anisotropy and low birefringence, making them suitable for various electro-optical applications. rochester.edu

Research Findings on Liquid Crystals Derived from this compound Intermediates rochester.edu
Compound SeriesCore Structural UnitsObserved MesophasesKey Measured Properties
m,On-DFPPD2,3-difluoro-4-alkoxyphenyl, 4-alkylphenyl, 1,3-dioxaneSmectic A, NematicNegative Dielectric Anisotropy (Δε), Low Birefringence (Δn)
m,On-DFPFPD2,3-difluoro-4-alkoxyphenyl, 2-fluoro-4-alkylphenyl, 1,3-dioxaneSmectic A, NematicNegative Dielectric Anisotropy (Δε), Low Birefringence (Δn)
m,On-DFPDFPD2,3-difluoro-4-alkoxyphenyl, 2,3-difluoro-4-alkylphenyl, 1,3-dioxaneSmectic A, NematicNegative Dielectric Anisotropy (Δε), Low Birefringence (Δn)

Research into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching. rochester.edunumberanalytics.com Organic molecules with delocalized π-electron systems, often featuring electron donor and acceptor groups, are a major focus of NLO research. rsc.orgmdpi.com

While specific research focusing exclusively on this compound for NLO applications is not widely documented, studies on its isomers and other closely related fluorinated benzaldehydes demonstrate the potential of this class of compounds. The introduction of fluorine atoms can enhance the molecular hyperpolarizability, a key parameter for NLO activity.

A notable example involves the use of 2,6-difluorobenzaldehyde (B1295200), an isomer of this compound, in the synthesis of a fluorinated chalcone (B49325) named (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH). rsc.org This material was synthesized and grown as a high-quality single crystal, and it has been identified as a promising candidate for NLO applications due to its molecular structure, which facilitates charge separation under laser light. rsc.org Furthermore, theoretical studies using Density Functional Theory (DFT) have been conducted on other derivatives, such as 2-Chloro-6-fluoro benzaldehyde (B42025), to calculate their NLO properties, including polarizability and hyperpolarizability. researchgate.net This line of research underscores the interest in using substituted benzaldehydes as foundational structures for creating new NLO materials. rsc.orgresearchgate.net

Role in Medicinal Chemistry Research and Biological Probes

Synthesis of Active Pharmaceutical Intermediates (APIs)

2,3-Difluorobenzaldehyde is a key starting material and intermediate in the synthesis of more complex and biologically active compounds, which are often precursors to Active Pharmaceutical Ingredients (APIs). chemimpex.com The presence of two fluorine atoms can enhance the metabolic stability and bioavailability of the final drug product. For instance, derivatives of this compound are utilized in the creation of various pharmaceutical agents, including those with anti-cancer and anti-inflammatory properties. chemimpex.com

A notable example involves the synthesis of 2,3-difluoro-6-methoxybenzoic acid, a potential pharmaceutical intermediate, which can be prepared from a this compound derivative. One patented method describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde (B67421) to yield the corresponding benzoic acid. This transformation highlights the utility of the aldehyde functional group as a handle for further chemical modifications in the construction of API precursors.

Furthermore, substituted benzaldehydes, including those with difluoro patterns, are crucial in the synthesis of various therapeutic agents. For example, 3,4-difluorobenzaldehyde (B20872) is a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used for preventing thrombotic events. google.com This underscores the importance of difluorinated benzaldehydes in constructing the core structures of modern pharmaceuticals.

Design and Synthesis of Novel Drug Candidates

The unique electronic properties conferred by the two adjacent fluorine atoms make this compound an attractive scaffold for the design and synthesis of novel drug candidates. chemimpex.com Researchers leverage its structure to fine-tune molecular properties and achieve desired therapeutic effects. chemimpex.com The compound serves as a versatile building block for creating a diverse range of molecular architectures with potential biological activity.

One approach involves the condensation of this compound with other molecules to create more complex structures. For example, it can be reacted with hydroxylamine (B1172632) to form this compound oxime, which can be further modified to explore its biological potential. Similarly, it can be used in the synthesis of various heterocyclic compounds with potential therapeutic applications.

The development of new curcuminoids for the treatment of pancreatic carcinoma provides a specific example. In one study, a 3,4-difluorobenzylidene analog, derived from 3,4-difluorobenzaldehyde, showed high activity against MiaPaCa-2 and Panc-1 pancreatic carcinoma cells. mdpi.com This demonstrates the potential of incorporating the difluorobenzaldehyde moiety into known pharmacophores to generate new and potent drug candidates.

Investigation of Fluorine's Impact on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of fluorine atoms into drug molecules can significantly influence their pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) properties. The 2,3-difluoro substitution pattern is explored for its potential to enhance these profiles. smolecule.com

Pharmacokinetic Properties:

Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolic hydroxylation, thereby increasing the metabolic stability and half-life of a drug. The presence of the difluoro moiety in derivatives of this compound is anticipated to confer this advantage. smolecule.com

Lipophilicity and Permeability: Fluorine atoms can increase the lipophilicity of a molecule, which can affect its absorption and distribution in the body. For instance, a study on a 2,3-difluoroethoxybenzene (B55315) derivative, which can be synthesized from a this compound precursor, highlighted the role of fluorine in modulating lipophilicity, a critical factor for membrane permeability.

Bioavailability: By improving metabolic stability and membrane permeability, the incorporation of fluorine can lead to enhanced oral bioavailability of drug candidates. google.com

Pharmacodynamic Properties:

Binding Affinity: The highly electronegative nature of fluorine can lead to altered electronic distributions within a molecule, potentially enhancing its binding affinity to target proteins through various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions. smolecule.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. acs.org

The following table summarizes the general effects of fluorination on drug properties:

PropertyEffect of FluorinationReference
Metabolic StabilityIncreased , smolecule.com
LipophilicityIncreased
BioavailabilityPotentially Enhanced , google.com
Binding AffinityPotentially Enhanced smolecule.com

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in biomedical research for visualizing and tracking biological processes in real-time. google.com this compound and its derivatives are utilized in the creation of such probes. chemimpex.com The fluorine atoms can influence the photophysical properties of the resulting fluorophores, and the aldehyde group provides a reactive handle for conjugation to biomolecules or other signaling units. chemimpex.com

While specific examples detailing the synthesis of fluorescent probes starting directly from this compound are not extensively documented in the provided search results, the general utility of fluorinated benzaldehydes in this area is recognized. For instance, 3,4-difluorobenzaldehyde is used in creating fluorescent dyes for biological imaging and diagnostics. chemimpex.com The development of fluorescent antifungal azole compounds has also utilized 2,4-difluorobenzaldehyde (B74705) as a building block. unl.pt These examples suggest the potential of this compound for similar applications. The synthesis of diarylimidazole compounds for the fluorescent sensing of Fe³⁺ has been achieved using 2,4-difluorobenzaldehyde, demonstrating the role of difluorinated benzaldehydes in the construction of chemosensors. tandfonline.com

Exploration of Biological Activity of Derivatives (e.g., anticancer, anti-inflammatory, antimicrobial, anti-obesity, antidyslipidemic)

A significant area of research involving this compound is the synthesis and biological evaluation of its derivatives for various therapeutic applications.

Anticancer Activity:

Derivatives of this compound have shown promise as anticancer agents. For example, Schiff bases derived from the condensation of a 6-hydroxy-benzo[d] oxathiol-2-one core with various benzaldehydes, including a this compound derivative, were synthesized and evaluated for their in vitro anticancer activity. One such derivative exhibited promising cytotoxicity against a melanoma cell line (SKMEL-19). mdpi.com In another study, multimodal 4-arylchromene derivatives were synthesized, and a compound derived from this compound was evaluated for its biological activity. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound derivatives has also been investigated. For instance, a series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds were prepared and screened for their anti-inflammatory activity using the carrageenan-induced edema method. nih.gov While this study focused on a related structure, it points to the potential of exploring this compound in the design of new anti-inflammatory agents. A patent for quinoline (B57606) derivatives as anti-inflammatory agents also lists a derivative of this compound. google.com

Antimicrobial Activity:

Several studies have explored the antimicrobial properties of compounds derived from this compound.

Antibacterial: Schiff bases incorporating a 1,2,4-triazole (B32235) nucleus and a difluorobenzylideneamino group have demonstrated good activity against Gram-positive bacterial strains. nih.gov

Antifungal: O-4-bromobenzyl ether of this compound oxime has shown notable fungicidal activity against Rhizoctonia solani. mdpi.com

The following table provides examples of antimicrobial activity of this compound derivatives:

Derivative TypeTarget OrganismActivityReference
Schiff base with 1,2,4-triazoleGram-positive bacteriaGood nih.gov
Oxime etherRhizoctonia solani (fungus)Potent mdpi.com

Anti-obesity and Antidyslipidemic Activity:

Novel hybrid molecules combining indole (B1671886) and triazole moieties have been synthesized using this compound. These compounds have been shown to exhibit potent anti-adipogenic and antidyslipidemic activity by activating the Wnt3a/β-catenin pathway. researchgate.net This research opens up new avenues for the development of therapeutics for metabolic disorders like obesity and dyslipidemia. Furthermore, a patent for antidiabetic spirochroman compounds suggests the potential utility of such compounds in treating conditions associated with type 2 diabetes, including obesity and lipid disorders. google.com

Significance in Agrochemical Research and Development

Synthesis of Advanced Agrochemical Intermediates

2,3-Difluorobenzaldehyde is a highly valued intermediate in the synthesis of complex molecules for the agrochemical industry. chemimpex.commyskinrecipes.com The presence of the aldehyde group provides a reactive site for a wide array of chemical transformations, while the difluorinated phenyl ring imparts specific properties that are desirable in final active ingredients. Researchers utilize this compound to construct more elaborate molecular scaffolds that form the core of new agrochemicals. chemimpex.comguidechem.com

One common synthetic route involves the reaction of this compound with hydroxylamine (B1172632) to form this compound oxime. This oxime derivative is a key intermediate that can be further modified. For example, the oxygen atom of the oxime can be alkylated to produce oxime ethers, a class of compounds known for their biological activity. mdpi.com This multi-step synthesis approach allows for the systematic modification of the molecule to optimize its efficacy against specific agricultural pests.

Table 1: Key Intermediates Derived from this compound

Starting MaterialCAS NumberDerived IntermediateIntermediate TypeSignificance
This compound2646-91-5This compound oximeOximePrecursor for synthesizing fungicidal oxime ethers. mdpi.com
This compound2646-91-54-Bromo-2,3-difluorobenzaldehyde (B1293408)Halogenated AldehydeAn important building block for agrochemical synthesis. guidechem.com

Design of Novel Pesticides and Herbicides

The structural framework of this compound is a key component in the design of innovative pesticides, particularly fungicides. chemimpex.commdpi.com The difluorophenyl moiety is a well-established feature in many modern agrochemicals, and its synthesis often begins with correspondingly substituted benzaldehydes.

Detailed research has demonstrated the direct application of this compound derivatives in creating potent fungicidal agents. A study investigating a series of O-benzyl oxime ethers found that compounds derived from this compound exhibited significant fungicidal properties. mdpi.com Specifically, the O-4-bromobenzyl ether of this compound oxime was identified as the most active compound against the plant pathogen Rhizoctonia solani, a fungus responsible for various crop diseases. mdpi.com Its efficacy was found to be comparable to the commercial fungicide Thiophanate-methyl under the tested conditions. mdpi.com Furthermore, the broader class of benzaldehyde (B42025) derivatives is being actively investigated for plant growth regulatory activities, indicating potential applications in herbicide development. researchgate.net

Table 2: Fungicidal Activity of a this compound Derivative

This table presents the in-vitro fungicidal activity of a specific derivative against the plant pathogen Rhizoctonia solani.

CompoundTarget PathogenMeasured Efficacy (EC₅₀)Reference Compound Efficacy (EC₅₀)Source
O-4-bromobenzyl ether of this compound oximeRhizoctonia solani8.5 µg/mL7.3 µg/mL (Thiophanate-methyl) mdpi.com

Impact of Fluorine Substitution on Bioactivity and Environmental Fate

The introduction of fluorine into a molecule is a strategic decision in agrochemical development aimed at modifying its chemical and physical properties to enhance biological performance. researchgate.netccspublishing.org.cn The presence and position of fluorine atoms, as seen in this compound, can profoundly influence the resulting agrochemical's efficacy and persistence. nih.gov

Impact on Bioactivity: The inclusion of fluorine atoms can dramatically improve the biological activity of a pesticide. researchgate.net This enhancement stems from several factors:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes within the target pest or weed. researchgate.netnih.gov This blockage of metabolic deactivation means the agrochemical remains active for a longer period, increasing its potency. researchgate.net

Altered Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's lipophilicity (its ability to dissolve in fats and oils), which affects its ability to penetrate the waxy outer layers of plants or insects and travel to its site of action. ccspublishing.org.cn

Enhanced Binding Affinity: Changes in the electronic distribution of the molecule due to fluorine substitution can lead to stronger and more specific binding to target enzymes or receptors, thereby improving the agrochemical's effectiveness. researchgate.net

Impact on Environmental Fate: The same properties that make fluorinated agrochemicals potent also raise considerations about their environmental impact. The strength of the carbon-fluorine bond contributes to the increased stability and, consequently, the environmental persistence of these compounds. nih.govacs.org Some fluorinated pesticides have been observed to have long half-lives in soil and water. acs.org Furthermore, the degradation of these complex molecules does not always lead to benign products. acs.orgmn.gov The breakdown process can result in the formation of stable, fluorinated metabolites that may themselves be persistent in the environment. acs.orgacs.org This has led to a growing need for comprehensive studies on the complete life cycle and degradation pathways of fluorinated agrochemicals to ensure their sustainable use in agriculture. acs.orgmn.gov

Table 3: Effects of Fluorine Substitution in Agrochemicals

Property Influenced by FluorineEffectConsequence for AgrochemicalSource
Metabolic StabilityC-F bond resists enzymatic cleavage.Increased potency and prolonged duration of action. researchgate.net
LipophilicityModulates water and fat solubility.Improved transport to the target site and membrane penetration. researchgate.netccspublishing.org.cn
Binding AffinityAlters molecular electronics to enhance interaction with target proteins.Higher specificity and efficacy at lower concentrations. researchgate.net
Environmental PersistenceHigh stability of the C-F bond slows degradation.Longer half-life in soil and water, potentially leading to accumulation. nih.govacs.org

Analytical Methodologies Involving 2,3 Difluorobenzaldehyde

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for separating 2,3-Difluorobenzaldehyde from reaction mixtures, byproducts, and starting materials, as well as for quantifying its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods.

Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing the purity of this compound. Purity levels are typically reported as a percentage of the total area of the chromatogram, with commercial grades often available at purities of 97% or higher. vwr.comtcichemicals.com For instance, a certificate of analysis for one batch reported a purity of 98.5% as determined by GC. sigmaaldrich.cn A specific GC-MS method developed for detecting fluorobenzaldehyde impurities in drugs utilizes a DB-WAX capillary column with helium as the carrier gas. google.com The method employs a temperature program starting at 90-110°C and ramping up to 220-240°C to ensure the effective separation of related compounds. google.com

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for non-volatile derivatives or when higher resolution is required. While specific HPLC methods for this compound itself are less commonly detailed in general literature, it is a standard technique for analyzing its reaction products and related halogenated compounds. For example, the purity of 4-Bromo-2,3-difluorobenzaldehyde (B1293408) is determined using HPLC, with assays commonly exceeding 97.5%. thermofisher.comthermofisher.com HPLC is also used to analyze the yield of products from reactions involving this compound derivatives. google.com

TechniquePurposeTypical Column/Stationary PhaseDetectorKey Findings/ParametersCitation
Gas Chromatography (GC)Purity AssessmentDB-WAX Capillary ColumnMass Spectrometry (MS), Flame Ionization Detector (FID)Commonly used to confirm purity (e.g., ≥97.0%, 98.5%). Method parameters include programmed temperature ramps for optimal separation. vwr.comsigmaaldrich.cngoogle.com
High-Performance Liquid Chromatography (HPLC)Purity and Yield AnalysisC18 (for derivatives)UV (e.g., at 254 nm)Used to assess the purity of derivatives like 4-Bromo-2,3-difluorobenzaldehyde (>97.5%) and to determine reaction yields. thermofisher.comthermofisher.comgoogle.com

Spectroscopic Assays for Characterization and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the molecular structure.

¹H NMR provides information about the hydrogen atoms in the molecule, including the aldehydic proton and the aromatic protons.

¹³C NMR identifies the carbon skeleton, showing distinct signals for the carbonyl carbon and the fluorine-substituted aromatic carbons. nih.govguidechem.com

Infrared (IR) Spectroscopy is used to identify the functional groups present. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde group and C-F stretching vibrations. sigmaaldrich.cnnih.gov Studies using matrix-isolation infrared spectroscopy have been employed to investigate its rotational isomers. researchgate.net

Mass Spectrometry (MS) provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight (142.10 g/mol ). nih.govguidechem.comsigmaaldrich.com

UV-Vis Spectroscopy has been used to study the emission and absorption spectra of this compound vapor, providing information about its excited electronic states. researchgate.netchemicalbook.com These studies have identified both phosphorescence and delayed fluorescence from the molecule's stable anti-conformer. researchgate.net

Raman Spectroscopy also provides vibrational data that complements IR spectroscopy, and the Raman spectrum of this compound has been reported. nih.govresearchgate.net

Spectroscopic TechniquePurposeKey Spectral Information SourceCitation
Nuclear Magnetic Resonance (NMR)Structural ElucidationProvides ¹H and ¹³C NMR spectral data for confirming the arrangement of atoms. nih.govguidechem.comchemicalbook.com
Infrared (IR) SpectroscopyFunctional Group IdentificationConfirms the presence of carbonyl (C=O) and carbon-fluorine (C-F) bonds. Used to verify that the spectrum conforms to the known structure. sigmaaldrich.cnnih.gov
Mass Spectrometry (MS)Molecular Weight ConfirmationProvides data on the mass-to-charge ratio, confirming the molecular mass. nih.govguidechem.comchemicalbook.com
UV-Vis SpectroscopyElectronic State AnalysisUsed to measure the emission and absorption spectra in the vapor phase. researchgate.netchemicalbook.com
Raman SpectroscopyVibrational AnalysisProvides complementary vibrational data to IR spectroscopy. nih.govresearchgate.net

Environmental and Green Chemistry Considerations in 2,3 Difluorobenzaldehyde Research

Assessment of Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical compound is determined by its resistance to degradation through biotic (living organisms) and abiotic (non-living) processes. For 2,3-Difluorobenzaldehyde, its fluorinated aromatic structure is a key determinant of its environmental behavior.

Based on available information, persistence is considered unlikely. thermofisher.com The compound contains volatile organic compounds (VOCs) that evaporate readily from surfaces, suggesting it will likely be mobile in the environment and disperse rapidly in the air. thermofisher.com It is also noted that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.comthermofisher.com

While specific experimental studies on the comprehensive degradation pathways of this compound are not widely available, knowledge of related fluorinated compounds and general chemical principles allows for predictions:

Biodegradation: The presence of fluorine atoms on the benzene (B151609) ring can increase resistance to microbial degradation. mdpi.comresearchgate.net However, some microorganisms have demonstrated the ability to metabolize fluorinated aromatic compounds. ucd.ieresearchgate.netfluoridealert.org Fungal species, for instance, can biodegrade fluorotoluenes and difluorophenols. ucd.ie The aldehyde group itself can be a point of enzymatic attack, with some bacterial strains capable of oxidizing benzaldehydes to their corresponding benzoic acid derivatives. researchgate.netresearchgate.net In the case of this compound, this would yield 2,3-difluorobenzoic acid.

Abiotic Degradation: In the atmosphere, the primary degradation pathway is likely to be through reactions with photochemically-produced hydroxyl radicals. The volatility of the compound facilitates its entry into the atmosphere where this can occur. thermofisher.comthermofisher.com

Photocatalytic Degradation: Research on similar compounds, like 2-chloro-4,6-difluorobenzaldehyde, has explored their role in photocatalytic degradation processes, which could be a potential pathway for environmental breakdown. smolecule.com

Table 1: Predicted Environmental Fate and Degradation of this compound

Parameter Predicted Outcome Rationale
Persistence Unlikely thermofisher.com High volatility leads to rapid dispersion in air. thermofisher.com Not known to be non-degradable in wastewater treatment. thermofisher.comthermofisher.com
Primary Degradation Pathway Atmospheric oxidation Reaction with hydroxyl radicals is a common fate for volatile organic compounds. thermofisher.comthermofisher.com
Biodegradation Potential Possible, but potentially slow The fluorinated ring is recalcitrant, but the aldehyde group is susceptible to microbial oxidation. mdpi.comresearchgate.netucd.ieresearchgate.netresearchgate.net

Bioaccumulation Potential Studies

Bioaccumulation is the process by which a substance builds up in an organism. A key indicator for this potential is the octanol-water partition coefficient (LogP or Log Kow), which measures a chemical's lipophilicity (fat-solubility).

For this compound, bioaccumulation is considered unlikely. thermofisher.com This assessment is supported by its predicted n-octanol/water partition coefficient (XLogP3-AA) of 1.6, which suggests a low potential for partitioning into fatty tissues. alfa-chemistry.com A low bioconcentration factor (BCF) is therefore expected, meaning the compound is not likely to significantly concentrate in aquatic life from the surrounding water. thermofisher.com

Table 2: Estimated Bioaccumulation Profile of this compound

Parameter Estimated Value Interpretation
Bioaccumulative Potential Unlikely thermofisher.com Low tendency to accumulate in organisms.
XLogP3-AA 1.6 alfa-chemistry.com Indicates low lipophilicity.
Bioconcentration Factor (BCF) Predicted to be low thermofisher.com Low potential for concentration in the food chain.

Research into Sustainable Synthesis Routes and Waste Minimization

"Green chemistry" focuses on designing chemical processes that are efficient, safe, and environmentally benign by minimizing waste and avoiding hazardous substances. tandfonline.com For fluorinated compounds, this includes moving away from traditional methods that can be harsh and generate significant waste. tandfonline.comgoogle.com

Traditional syntheses of fluorobenzaldehydes have often involved multi-step processes or harsh reagents like n-butyllithium, which requires special safety precautions. google.com Another method involves the halogen exchange (halex) reaction, reacting a chlorobenzaldehyde with an alkali fluoride (B91410) like potassium fluoride (KF) in a dipolar aprotic solvent such as sulfolane (B150427) at high temperatures. google.com While effective, these methods can create salt-containing waste streams and require significant energy input. google.com

Modern research is focused on developing greener alternatives:

Catalytic Processes: The use of catalysis is a cornerstone of green chemistry. For aldehyde synthesis, methods are being developed that use catalytic amounts of safer oxidants, such as copper diacetate with TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) in a water/acetonitrile solvent system, to convert alcohols to aldehydes. chemicalbook.com This approach represents a greener alternative to using stoichiometric amounts of heavy metal oxidants. chemicalbook.com

Greener Solvents: The Claisen-Schmidt condensation, a common reaction type for aldehydes, has been successfully performed using ethanol (B145695) as a green solvent. rsc.org The use of water as a solvent or co-solvent is also a key strategy in green chemistry. chemicalbook.com

Multi-Component Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent use, and waste generation. rsc.orgrsc.org The synthesis of fluorinated 2-aminopyridines from benzaldehyde (B42025) derivatives is one example of an environmentally benign MCR. rsc.org

Flow Chemistry: For reactions involving hazardous reagents like fluorine gas, flow chemistry offers a safer and more efficient alternative to batch processing by using small reactor volumes and enabling precise control over reaction conditions. acs.org

Table 3: Comparison of Synthetic Approaches for Fluorinated Aldehydes

Aspect Traditional Methods (e.g., Halex) Modern Green Chemistry Approaches
Reagents Stoichiometric alkali fluorides (e.g., KF), potentially hazardous organometallics. google.com Catalytic systems, safer oxidants. chemicalbook.com
Solvents High-boiling dipolar aprotic solvents (e.g., sulfolane). google.com Greener solvents like ethanol or water. chemicalbook.comrsc.org
Reaction Conditions High temperatures (e.g., 180-230 °C). google.com Milder conditions, often room temperature. chemicalbook.com
Efficiency & Waste Can generate significant salt waste; may have multiple steps. google.com High atom economy through MCRs; reduced waste. rsc.org
Safety May involve pyrophoric or highly toxic reagents. google.com Improved safety through flow chemistry and less hazardous materials. acs.org

The continued development of these green chemistry principles is vital for the sustainable production and use of this compound in the pharmaceutical and materials science industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-difluorobenzaldehyde, and how do reaction conditions impact purity?

  • This compound is commonly synthesized via nucleophilic substitution or oxidation of fluorinated benzyl alcohols. Key steps include the use of sodium cyanoborohydride for reductive amination (e.g., in pyrrolidine derivatives) . Purity (>97%) is achieved through column chromatography (hexane/ethyl acetate gradients) and validated via HPLC (retention time ~1.13 minutes) . Challenges include controlling byproducts from incomplete fluorination; TLC monitoring is recommended .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Nuclear magnetic resonance (NMR) is essential for confirming fluorine substitution patterns (e.g., J-coupling in 19F^{19}\text{F} NMR). LCMS (e.g., m/z 299 [M+H]+^+) and IR spectroscopy verify aldehyde functionality and intermediate formation . Differential scanning calorimetry (DSC) may assess thermal stability, though data gaps exist in public databases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Classified under UN 1989 (Aldehydes, n.o.s.), it requires storage at 0–6°C to prevent degradation . Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to irritant properties. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize reaction yields in this compound-mediated heterocycle synthesis?

  • Temperature gradients (35–55°C) significantly influence yields in multi-step reactions (e.g., pyrrolo[1,2-b]pyridazine derivatives). For example, stirring under nitrogen at 50°C for 14 hours improved yields to 41% in reductive amination steps . Kinetic studies suggest that excess sodium cyanoborohydride (4 equivalents) minimizes side reactions .

Q. What strategies resolve contradictions in reported synthetic protocols for fluorinated benzaldehyde derivatives?

  • Discrepancies in temperature-dependent yields (e.g., 35°C vs. 55°C) may arise from competing reaction pathways. Researchers should perform controlled experiments with in-situ monitoring (e.g., ReactIR) to identify intermediates. Statistical design of experiments (DoE) can isolate critical variables like solvent polarity (acetic acid vs. methanol) .

Q. How does the fluorine substitution pattern in this compound influence its reactivity in cross-coupling reactions?

  • The ortho-fluorine atoms enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions. However, steric hindrance may reduce efficacy in Suzuki-Miyaura couplings. Computational studies (DFT) are recommended to predict regioselectivity .

Q. What methodologies validate the purity of this compound in complex matrices (e.g., pharmaceutical intermediates)?

  • High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR distinguish it from isomers like 2,4-difluorobenzaldehyde. Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation products .

Methodological Resources

  • Synthesis Optimization : Refer to EP 4374877 A2 for stepwise protocols on reductive amination and column chromatography .
  • Safety Compliance : Consult ECHA guidelines (UN 1989) and SDS sheets for hazard mitigation .
  • Analytical Validation : Use PubChem and NIST databases for spectral references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.